molecular formula C3H6ClNO B2964666 O-methyl 2-chloroacetimidate CAS No. 41264-52-2

O-methyl 2-chloroacetimidate

Cat. No.: B2964666
CAS No.: 41264-52-2
M. Wt: 107.54
InChI Key: GAWAXYCUBKOJQP-UHFFFAOYSA-N
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Description

“O-methyl 2-chloroacetimidate” is a chemical compound that is used in various scientific and industrial applications . It is also known as “2-Chloroethanimidic acid methyl ester hydrochloride” or “Methyl chloroacetimidate hydrochloride” and has a molecular weight of 144.00 .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of trichloroacetimidate and acetate coupling methods . These methods involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate .


Molecular Structure Analysis

The molecular formula of “this compound” is C3H6ClNO . It has a molecular weight of 107.54 . The structure of this compound can be represented as Cl.COC(=N)CCl .

Scientific Research Applications

Stereoselective Synthesis in Carbohydrate Chemistry

O-methyl 2-chloroacetimidate plays a significant role in the stereoselective synthesis of carbohydrates. For instance, it facilitates highly stereoselective α-glucosylation in the synthesis of α-glucosides, a process enhanced by the use of a 2-O-(thiophen-2-yl)methyl protecting group. This method notably increases stereoselectivity, likely due to the intramolecular formation of a transient intermediate thiophenium ion (Cox & Fairbanks, 2009).

Application in Organic Synthesis

In organic synthesis, this compound is used as a reagent for imidomethylation of C-nucleophiles. It demonstrates high electrophilicity towards various nucleophiles, including aromatics, alkenes, and active methylene compounds. This reagent facilitates the introduction of a phthalimidomethyl group into these compounds, which can be subsequently converted into amines, β-amino ketones, and β-amino acids (Ali, Ashry, & Schmidt, 2004).

Synthesis of Amino Acids and Derivatives

Another application of this compound is in the synthesis of 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives. Through stereoselective intramolecular conjugate addition reactions of trichloroacetimidates, oxazolines are produced, leading to these amino acids in a novel and straightforward manner (Matsushima & Kino, 2009).

Role in Glycosyl Donor Synthesis

This compound is also efficient in synthesizing glycosyl donors, particularly in the context of L-iduronic acid derivatives. It has been utilized for the high-yielding synthesis of basic disaccharide blocks, crucial for the subsequent synthesis of complex oligosaccharides related to heparin/heparan sulfate, and dermatan sulfate (Tabeur et al., 1996).

Protein Amidination at Low pH

In biochemistry, S-methylthioacetimidate, a related compound, is used for the amidination of proteins at low pH, providing a method for protein modification without side reactions or crosslinking. It has been effective in modifying all accessible lysines of proteins like bovine serum albumin and lactate dehydrogenase (Thumm, Hoenes, & Pfleiderer, 1987).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 2-chloroacetimidate hydrochloride, indicates that it is a hazardous substance. It is classified as extremely flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “O-methyl 2-chloroacetimidate” and similar compounds could involve their use in the synthesis of chiral drug intermediates, as there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, research into the effects of 2’-O-methylation on the abundance and lifetime of alternative RNA conformational states could also be a promising direction .

Properties

IUPAC Name

methyl 2-chloroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-6-3(5)2-4/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWAXYCUBKOJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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